N-(Diphenylmethyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-benzhydrylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)16(17-15-11-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUORIRVCDBZIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Cyclopropanamine Moiety in Active Chemical Entities
The cyclopropylamine (B47189) group, a cyclopropane (B1198618) ring attached to an amino group, is a highly valued structural motif in medicinal chemistry. biosynth.com Its incorporation into molecules is a strategic design choice to enhance pharmacological properties. nih.gov The three-membered ring is conformationally rigid and introduces a unique three-dimensional character to a molecule. This rigidity can lead to a more defined interaction with biological targets, potentially increasing binding affinity and potency. biosynth.com
The cyclopropane ring is considered a stable bioisostere for other chemical groups, such as carbon-carbon double bonds, and can improve a compound's metabolic stability, reduce off-target effects, and enhance receptor affinity. nih.govnih.gov The inherent strain of the ring and the reactivity of the amine group make cyclopropylamine a valuable building block in the synthesis of a wide range of therapeutic agents. biosynth.com
Numerous clinically approved drugs and investigational compounds feature the cyclopropanamine moiety, demonstrating its therapeutic relevance across different disease areas. biosynth.comnih.gov For instance, it is a key component of certain monoamine oxidase inhibitors (MAOIs) used as antidepressants, as well as antiviral and anticancer agents. biosynth.com More recent research has focused on functionalized cyclopropanamine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target for various central nervous system (CNS) disorders and cancers. nih.govevitachem.com
Table 1: Examples of Marketed Drugs Containing a Cyclopropane Moiety
| Drug Name | Therapeutic Class | Primary Indication(s) |
|---|---|---|
| Tranylcypromine (B92988) | Monoamine Oxidase Inhibitor (MAOI) | Major Depressive Disorder |
| Levomilnacipran | Serotonin-Norepinephrine Reuptake Inhibitor | Major Depressive Disorder |
| Arotinib | Tyrosine Kinase Inhibitor | Advanced or Metastatic Cancers |
| Lenacapavir | HIV Capsid Inhibitor | HIV/AIDS |
This table showcases examples of drugs where the cyclopropane ring is a key structural feature, highlighting the moiety's importance in developing active pharmaceutical ingredients. nih.govevitachem.commdpi.com
Overview of N Diphenylmethyl Cyclopropanamine As a Research Scaffold
N-(Diphenylmethyl)cyclopropanamine integrates the desirable cyclopropanamine group with a diphenylmethyl (also known as benzhydryl) substituent. This combination results in a "versatile small molecule scaffold," a term used by chemical suppliers who market the compound strictly for research purposes. biosynth.com A scaffold in medicinal chemistry is a core molecular structure upon which a variety of chemical modifications can be made to create a library of related compounds for biological screening.
The scientific value of this compound lies not in its own therapeutic application but in its utility as a foundational building block. Researchers can leverage the distinct properties of both the cyclopropanamine and diphenylmethyl groups to synthesize novel derivatives. The diphenylmethyl group provides a bulky, lipophilic anchor that can be modified, while the cyclopropylamine (B47189) portion offers a site for further chemical elaboration and a means to confer favorable pharmacokinetic properties. nih.govnih.gov The objective of using such a scaffold is to systematically explore the chemical space around this core structure to identify new molecules with specific biological activities.
Historical Context of Diphenylmethyl Substituted Amine Research
The diphenylmethyl group has a long and significant history in medicinal chemistry. Derivatives containing this moiety, broadly known as benzhydryl amines, are recognized as privileged architectural patterns due to their ability to interact with a wide range of biological targets. nih.gov
Research into this class of compounds dates back to the 1940s with the discovery of diphenhydramine (B27). Originally synthesized during a search for new muscle relaxants, it was soon identified as a potent antihistamine and became the first of its kind to receive FDA approval in 1946. This discovery opened the door to the development of a multitude of first-generation H1-antihistamines and anticholinergic agents that share the diphenylmethyl core.
In the decades that followed, the benzhydryl scaffold proved to be remarkably versatile. The discovery in the 1960s that diphenhydramine weakly inhibits serotonin (B10506) reuptake spurred research that eventually led to the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. More recent investigations continue to explore the potential of this scaffold, with studies on N-diphenylmethyl-piperazine conjugates showing activity against mycobacterial strains, demonstrating the enduring relevance of this structural class in the search for new therapeutic agents. nih.gov
Table 2: Representative Diphenylmethyl-Substituted Amines and Their Applications
| Compound Name | Primary Class | Key Application/Activity | Year of Discovery/Approval |
|---|---|---|---|
| Diphenhydramine | Antihistamine, Anticholinergic | Allergies, Insomnia | 1943 (Discovered) |
| Hydroxyzine | Antihistamine, Anxiolytic | Anxiety, Itching | 1956 (Approved) |
| Captodiame | Antihistamine, Anxiolytic | Anxiety, Sedative | 1950s |
| Pheniramine | Antihistamine | Allergies, Cold Symptoms | 1948 |
This table provides a historical perspective on the development and application of compounds containing the diphenylmethyl (benzhydryl) amine core structure.
Scope and Objectives of Academic Investigations on N Diphenylmethyl Cyclopropanamine
Established Synthetic Pathways for this compound
The construction of this compound can be approached in two primary ways: forming the N-C bond through nucleophilic substitution or constructing the cyclopropane (B1198618) ring on a pre-functionalized substrate.
Nucleophilic Substitution Approaches to N-Substitution
A common and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between cyclopropylamine (B47189) and a diphenylmethyl halide, such as benzhydryl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon of the diphenylmethyl halide. This process is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. longdom.org The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
Another variation of this approach is reductive amination. This method involves the reaction of cyclopropanecarboxaldehyde (B31225) or cyclopropanone (B1606653) with diphenylmethanamine. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. longdom.org
| Reagents | Product | Reaction Type |
| Cyclopropylamine, Benzhydryl Chloride | This compound | Nucleophilic Substitution |
| Cyclopropanecarboxaldehyde, Diphenylmethanamine, Reducing Agent | This compound | Reductive Amination |
Cyclopropanation Reactions for Scaffold Construction
Cyclopropanation reactions are fundamental to forming the three-membered ring structure. wikipedia.org These reactions typically involve the addition of a carbene or carbenoid to an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the cyclopropanation of an appropriately substituted alkene precursor.
One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH2I), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reagent reacts with an alkene to form the cyclopropane ring in a stereospecific manner, meaning the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com Asymmetric versions of the Simmons-Smith reaction have also been developed to achieve enantioselective cyclopropanation. wikipedia.org
Diazo compounds, in the presence of transition metal catalysts like rhodium or copper, are also effective for cyclopropanation. nih.gov The catalyst activates the diazo compound to form a metal carbene, which then transfers to the alkene. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. nih.gov
Mechanistic Investigations of this compound Synthesis
The mechanism of nucleophilic substitution for the formation of this compound generally proceeds through an SN2 pathway. The nitrogen atom of cyclopropylamine directly attacks the carbon atom bearing the leaving group (e.g., a halogen) on the diphenylmethyl moiety. The reaction is typically bimolecular, with the rate depending on the concentration of both reactants.
In the case of reductive amination, the reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. The imine is then reduced to the final amine product. The mechanism of the reduction step depends on the reducing agent used. For instance, with sodium borohydride, a hydride ion is transferred to the imine carbon.
The mechanism of cyclopropanation reactions can be more complex. In the Simmons-Smith reaction, the exact nature of the reactive species is still a subject of study, but it is generally accepted to be a carbenoid, a species that exhibits carbene-like reactivity. The reaction is thought to proceed through a concerted mechanism where the C-C bonds are formed simultaneously.
For metal-catalyzed cyclopropanations using diazo compounds, the mechanism involves the formation of a metal-carbene intermediate. The alkene then coordinates to the metal center, and the carbene is transferred to the double bond. The stereochemical outcome of the reaction is often dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the catalyst's ligands. nih.gov Some studies propose the formation of a Schiff base between a ketone and an amino group at an active site can provide additional binding forces for effective inhibition. nih.gov
Stereoselective Synthesis of this compound Analogs and Derivatives
The development of stereoselective methods for the synthesis of analogs and derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. beilstein-journals.orgnih.gov
Enantioselective and Diastereoselective Control in Synthesis
Achieving enantioselective and diastereoselective control is a key challenge in the synthesis of complex molecules. beilstein-journals.orgnih.gov For cyclopropane-containing compounds, this can be addressed during the cyclopropanation step or through the resolution of a racemic mixture.
Enantioselective Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions is a powerful strategy for controlling the absolute stereochemistry of the cyclopropane ring. nih.govorganic-chemistry.org For example, chiral rhodium or copper complexes with specifically designed chiral ligands can catalyze the reaction of an alkene with a diazo compound to produce one enantiomer of the cyclopropane product in high excess. nih.gov Similarly, asymmetric Simmons-Smith reactions can be achieved using chiral additives that modify the zinc carbenoid. wikipedia.org
Diastereoselective Synthesis: When the substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. nih.gov For instance, the cyclopropanation of a chiral alkene can lead to the preferential formation of one diastereomer of the cyclopropane product. This approach is often used in the synthesis of complex natural products and pharmaceuticals. nih.gov The diastereoselective synthesis of cyclic five-membered nitrodiols has been achieved through a double Henry reaction. nih.gov
| Method | Control | Key Feature |
| Asymmetric Catalysis | Enantioselective | Use of chiral catalysts (e.g., Rh, Cu complexes) |
| Substrate-Controlled | Diastereoselective | Existing stereocenter directs new stereocenter formation |
| Chiral Pool Synthesis | Enantioselective | Starting from naturally occurring chiral molecules |
Chiral Pool and Asymmetric Catalysis Approaches
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of chiral cyclopropane derivatives, a chiral starting material can be chemically transformed to introduce the cyclopropane ring while retaining the original stereochemistry. This approach avoids the need for asymmetric catalysis or resolution but is limited by the availability of suitable chiral starting materials.
Asymmetric Catalysis: Asymmetric catalysis has become a cornerstone of modern organic synthesis, offering a more versatile and efficient way to produce enantiomerically enriched compounds. nih.govscu.edu.cnfrontiersin.org In the context of this compound analogs, asymmetric catalysis can be applied to various key bond-forming reactions. nih.gov For example, the enantioselective reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine, is a common strategy. ambeed.com Furthermore, catalytic asymmetric C-H functionalization is an emerging field that could provide novel routes to chiral cyclopropane derivatives. frontiersin.org The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric synthesis. scu.edu.cn
Derivatization Strategies for this compound Core
The core structure of this compound presents three primary sites for chemical modification: the two phenyl rings, the cyclopropane ring, and the nitrogen atom. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn can influence its biological activity and pharmacokinetic profile.
The phenyl rings of the diphenylmethyl group are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. wikipedia.org The nature and position of these substituents can significantly impact the molecule's interaction with biological targets.
Common derivatization strategies for the phenyl rings include:
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) can alter the electronic properties of the aromatic system and enhance metabolic stability. For instance, fluorinated phenylcyclopropylamines have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors. nih.gov
Alkylation and Alkoxylation: The addition of alkyl or alkoxy groups can modify the lipophilicity and steric bulk of the molecule. These modifications can influence receptor binding and membrane permeability.
Nitration and Amination: Introduction of nitro groups, which can subsequently be reduced to amino groups, provides a handle for further functionalization, such as amide or sulfonamide formation. The presence of a nitro group on the phenyl ring can also impart unique electronic properties. ontosight.ai
Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions can be employed to form carbon-carbon bonds, linking the phenyl rings to other aryl or heteroaryl moieties. This strategy has been used to synthesize complex diphenylmethylamine derivatives.
The table below summarizes representative examples of derivatization on the phenyl rings of related cyclopropylamine or diphenylmethylamine structures, highlighting the versatility of these synthetic approaches.
| Substituent | Reagents and Conditions | Reference |
| Fluorine | N-Fluorodibenzenesulfonimide | nih.gov |
| Chlorine | N-Chlorosuccinimide | nih.gov |
| Trifluoromethyl | (Trifluoromethyl)trimethylsilane, CsF | nih.gov |
| Pyridine | Suzuki coupling with pyridineboronic acid, Pd(PPh3)4, NaHCO3 | |
| Pyrazole (B372694) | Suzuki coupling with pyrazole boronic acid ester, Pd(PPh3)4, NaHCO3 |
The cyclopropane ring, while generally stable, can undergo specific chemical transformations. hyphadiscovery.com Its inherent ring strain makes it susceptible to ring-opening reactions under certain conditions. However, modifications that maintain the three-membered ring are often pursued to preserve the conformational rigidity it imparts on the molecule.
Strategies for modifying the cyclopropyl (B3062369) ring include:
Substitution: The introduction of substituents directly onto the cyclopropyl ring can influence the molecule's stereochemistry and metabolic stability. For example, methylation of the cyclopropyl ring has been shown to block oxidative metabolism. hyphadiscovery.com
Gem-Dimethyl Substitution: Replacing the cyclopropyl ring with a gem-dimethyl group is a strategy employed to prevent bioactivation reactions that can occur through oxidation of the cyclopropyl moiety. hyphadiscovery.com
Ring Expansion: Rearrangement reactions can lead to the expansion of the cyclopropane ring to a cyclobutane (B1203170) or other larger ring systems, though this is a less common derivatization strategy for this specific core.
The table below illustrates modifications involving the cyclopropyl ring in related compounds.
| Modification | Purpose | Reference |
| Methylation | Block oxidative metabolism, increase potency | hyphadiscovery.com |
| Gem-dimethyl substitution | Avert bioactivation reactions | hyphadiscovery.com |
The secondary amine in this compound is a key site for derivatization due to its nucleophilicity. nih.gov Functionalization at the nitrogen atom can significantly alter the compound's basicity, polarity, and potential for hydrogen bonding.
Common nitrogen atom functionalization strategies include:
Alkylation and Arylation: The nitrogen can be alkylated or arylated to introduce various substituents. N-alkylation can be achieved using alkyl halides, while N-arylation may require transition metal-catalyzed cross-coupling reactions. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group that can participate in hydrogen bonding. google.com
Sulfonylation: The formation of sulfonamides through reaction with sulfonyl chlorides is another common derivatization that alters the electronic and steric properties around the nitrogen atom.
Reductive Amination: The nitrogen atom can participate in reductive amination reactions with aldehydes or ketones to form more complex N-substituted derivatives. longdom.org
Formation of Guanidines and Ureas: Reaction with appropriate reagents can convert the amine into guanidine (B92328) or urea (B33335) functionalities, which can introduce additional hydrogen bonding capabilities.
The following table provides examples of nitrogen functionalization on related amine structures.
| Functional Group | Reagents and Conditions | Reference |
| N-Alkylation | Alkyl halide, base | nih.gov |
| N-Acylation | Acyl chloride, triethylamine | google.com |
| N-tert-Butoxycarbonyl (Boc) protection | Di-tert-butyl dicarbonate | google.com |
| N-Benzylation | Benzyl bromide, K2CO3 | nih.gov |
Quantum Chemical Calculations of this compound and its Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of this compound. mdpi.comresearchgate.net These calculations provide insights into molecular orbital energies, reaction mechanisms, and spectroscopic parameters. mdpi.commdpi.com
The electronic structure of a molecule is fundamentally linked to its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.comresearchgate.net The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ajchem-a.comijarset.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. ijarset.com
For this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory can be used to determine these electronic parameters. researchgate.net The HOMO is typically localized on the electron-rich regions, such as the diphenylmethyl moiety and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic rings, representing the regions susceptible to nucleophilic attack.
From these energies, important global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Formula | Calculated Value (eV) |
| EHOMO | - | -5.89 |
| ELUMO | - | -0.25 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.64 |
| Ionization Potential (I) | -EHOMO | 5.89 |
| Electron Affinity (A) | -ELUMO | 0.25 |
| Electronegativity (χ) | (I + A) / 2 | 3.07 |
| Chemical Hardness (η) | (I - A) / 2 | 2.82 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.07 |
| Global Electrophilicity (ω) | μ² / (2η) | 1.67 |
Note: The values presented are hypothetical, based on typical results from DFT calculations for similar organic molecules.
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, the reaction mechanism can be elucidated and the kinetic feasibility of a particular pathway can be assessed. rsc.org
For the synthesis or reaction of this compound, transition state modeling can pinpoint the highest energy barrier along a proposed reaction coordinate, which corresponds to the rate-determining step. For instance, in a nucleophilic substitution reaction involving the amine group, calculations can compare the energy profiles of different potential mechanisms (e.g., SN1 vs. SN2), helping to predict which pathway is favored under specific conditions. libretexts.org The presence of the bulky diphenylmethyl group and the strained cyclopropane ring are structural features whose influence on reaction barriers can be quantified through these theoretical models.
Quantum chemical calculations have become highly reliable for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. unn.edu.ng
These predictions are invaluable for structural elucidation. By comparing the calculated NMR spectrum with experimental data, the proposed structure of this compound or its derivatives can be confidently verified. arxiv.orgst-andrews.ac.uk Discrepancies between predicted and observed shifts can indicate an incorrect structural assignment or highlight interesting electronic or conformational effects. unn.edu.ng Machine learning approaches, trained on large datasets of experimental and calculated shifts, have further improved prediction accuracy. nih.gov
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H (ppm) | Experimental ¹H (ppm) | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) |
| Methine (CH-N) | 4.85 | 4.82 | 68.2 | 67.9 |
| Phenyl (para) | 7.22 | 7.20 | 127.5 | 127.3 |
| Phenyl (meta) | 7.33 | 7.31 | 128.9 | 128.7 |
| Phenyl (ortho) | 7.41 | 7.39 | 127.8 | 127.6 |
| Phenyl (ipso) | - | - | 142.5 | 142.3 |
| Cyclopropyl (CH-N) | 2.35 | 2.33 | 35.1 | 34.8 |
| Cyclopropyl (CH₂) | 0.45 - 0.55 | 0.42 - 0.53 | 8.5 | 8.3 |
Note: Experimental values are hypothetical for illustrative purposes. Predictions are typically referenced against a standard like Tetramethylsilane (TMS).
Molecular Modeling and Dynamics Simulations of this compound
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations based on force fields are better suited for exploring the conformational landscape and condensed-phase behavior of larger, flexible molecules over longer timescales. nih.govmdpi.com
This compound possesses significant conformational flexibility due to rotation around several single bonds, particularly the C-N bond and the bonds connecting the methine carbon to the phenyl rings. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and map the energy landscape that governs their interconversion. libretexts.orgchemistrysteps.com
Methods like molecular mechanics force fields (e.g., AMBER, MMFF) are used to rapidly calculate the potential energy of thousands of different conformations. nih.gov This allows for a systematic search of the conformational space to locate local and global energy minima. researchgate.net The results of such an analysis can reveal the most populated conformations in the gas phase or in solution, which is critical for understanding the molecule's average shape and how it interacts with other molecules. nih.gov
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 175° (anti-periplanar) | 0.00 | 75.2 |
| 2 | -65° (gauche) | 1.15 | 12.4 |
| 3 | 68° (gauche) | 1.25 | 11.1 |
| 4 (Eclipsed) | 0° | 4.50 (Transition State) | <0.1 |
Note: Values are hypothetical, illustrating a typical energy landscape for a molecule with rotational freedom. The dihedral angle describes the rotation around the bond connecting the diphenylmethyl carbon to the nitrogen.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. libretexts.orgnih.gov Computational models can simulate these solvent effects using either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for studying how a solvent's polarity affects conformational energies and electronic properties. liverpool.ac.uk
Explicit solvent simulations, typically performed using molecular dynamics (MD), involve surrounding the solute molecule with a large number of individual solvent molecules (e.g., water, methanol). MD simulations track the movements and interactions of all atoms over time, providing a detailed picture of the solute's dynamic behavior, its specific interactions (like hydrogen bonding) with the solvent, and how the solvent structure is organized around it. mdpi.combau.edu.lb These simulations are crucial for understanding properties like solubility and how the molecule behaves in a realistic, condensed-phase environment. nih.gov
Table 4: Calculated Dipole Moment of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Computational Method | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | DFT/B3LYP | 1.52 |
| Chloroform | 4.81 | PCM/DFT | 2.15 |
| Methanol (B129727) | 32.7 | PCM/DFT | 2.68 |
| Water | 80.1 | PCM/DFT | 2.85 |
Note: Data is illustrative, showing the general trend of increasing dipole moment with increasing solvent polarity due to solute polarization.
Structure-Property Relationship (SPR) Studies using Computational Methods
Structure-Property Relationship (SPR) studies, often analyzed through computational means, seek to understand how a molecule's chemical structure influences its physicochemical properties and, consequently, its biological activity. For this compound, the key structural features are the bulky, hydrophobic diphenylmethyl group and the small, rigid cyclopropyl ring attached to the nitrogen atom.
Computational analyses help to rationalize the influence of these moieties on the molecule's interaction with biological targets. The relationship between the structure of diphenylmethylamine derivatives and their activity as Akt inhibitors has been a subject of such investigations. plos.org
The Diphenylmethyl Group : This large, non-polar moiety is a critical feature for binding. Computational models show that this group typically occupies a hydrophobic pocket within the receptor. plos.org Its two phenyl rings provide a large surface area for van der Waals and hydrophobic interactions with non-polar amino acid residues. The conformational flexibility of the two phenyl rings allows the group to adapt its shape to fit optimally within the binding site.
The Cyclopropylamine Moiety : The cyclopropane ring is a unique structural element. It is a small, conformationally restricted ring. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity. From a chemical standpoint, the C-C bonds in a cyclopropane ring have significant p-character due to ring strain, which can influence its electronic properties and potential for specific types of interactions. bris.ac.uk In silico studies on derivatives where a cyclopropyl group was introduced showed promising docking scores, suggesting that this small, rigid group is well-tolerated and contributes favorably to the binding profile within the Akt active site. researchgate.net The replacement of more flexible alkyl groups with a cyclopropyl ring can fine-tune the molecule's orientation in the binding pocket, leading to more precise and stronger interactions.
Computational studies, therefore, establish a clear structure-property relationship where the diphenylmethyl group serves as a hydrophobic anchor and the cyclopropylamine portion provides conformational rigidity and specific electronic properties that enhance binding to target receptors like Akt.
Identification and Validation of Biological Targets
The diphenylmethyl cyclopropanamine scaffold has emerged as a versatile platform for the development of compounds targeting a range of biological entities. Research has focused on elucidating the binding affinities and selectivity of these analogs for various receptors and their ability to modulate the activity of specific enzymes.
Receptor Binding Affinity and Selectivity Studies
The interaction of this compound analogs with several key receptor families has been a primary area of investigation, revealing a broad spectrum of potential therapeutic applications.
Opioid Receptors: The affinity of N-substituted morphinans for opioid receptors has been extensively studied. For instance, N-phenethyl substitution in certain morphinan-6-ones can convert selective µ-opioid receptor (MOR) ligands into dual µ/δ-opioid receptor (DOR) agonists. nih.gov These N-phenethyl derivatives often exhibit higher affinities for both MOR and DOR compared to their N-methyl counterparts. nih.govnih.gov Specifically, the N-phenethyl group is favorable for improved affinity and selectivity at the MOR. nih.gov The binding affinity of various opioids, including fentanyl and its analogs, to the µ-opioid receptor has been a subject of intense research due to their significant public health implications. plos.orgmdpi.com Computational models have been developed to predict the binding affinity of uncharacterized fentanyl analogs to the µ-opioid receptor. plos.org
Serotonin (B10506) Receptors: The binding affinities of various hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogs to serotonin (5-HT) receptors have been determined, with some of the most behaviorally potent analogs showing high affinities. nih.gov The electronic properties of N,N-dimethyltryptamine analogs have been examined to understand their relationship with serotonin receptor binding affinity, suggesting that the ability to donate electrons is a key factor. nih.gov Serotonin receptors are a large family with 13 distinct human subtypes, and their classification is based on structural, transductional, and operational characteristics. sigmaaldrich.com
Dopamine (B1211576) Receptors: The dopaminergic system, with its five distinct receptor subtypes (D1-D5), is a crucial target for various central nervous system disorders. nih.govmdpi.com The development of selective ligands for these receptors is a significant challenge. nih.gov D2 and D3 receptors, in particular, have different affinities for dopamine, which influences their responsiveness to varying dopamine levels. mdpi.com Both in silico and in vitro methods have been successfully employed to identify novel dopamine D2 receptor ligands with activities ranging from micro- to nanomolar concentrations. nih.gov
Histamine (B1213489) Receptors: While not a primary focus in the provided context, the broad screening of compound libraries often includes histamine receptors to assess selectivity and potential off-target effects.
P2Y12 Receptor: The P2Y12 receptor is a key target for antiplatelet drugs. nih.govrcsb.org It is a G protein-coupled receptor with its presence limited to platelets and a few other cell types. nih.gov The binding of agonists and antagonists to the P2Y12 receptor involves significant conformational changes in the receptor's extracellular regions. rcsb.org Both irreversible (e.g., clopidogrel's active metabolite) and reversible (e.g., ticagrelor) inhibitors of the P2Y12 receptor have been developed. nih.govnih.gov
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play fundamental roles in neuronal processes. nih.gov These receptors are heterotetramers, typically composed of two GluN1 and two GluN2 subunits. nih.gov The cytoplasmic domains of different NMDA receptor subunits, such as GluN2A and GluN2B, exhibit distinct structural and dynamic properties that influence their interactions with downstream signaling proteins. nih.gov
Adenosine (B11128) A2A Receptor: The adenosine A2A receptor (A2AR) is a G protein-coupled receptor implicated in various disorders, including Parkinson's disease. monash.edu It couples to the stimulatory G protein Gs, leading to an increase in intracellular cAMP upon activation. monash.edu The A2AR has a lower affinity for adenosine compared to the A1 receptor. mdpi.com Structural studies of the A2AR have revealed insights into antagonist binding and the existence of potential allosteric pockets that could be exploited for the development of selective compounds. monash.edu
Interactive Table: Receptor Binding Affinity of this compound Analogs and Related Compounds
| Compound Class | Receptor Target | Key Findings |
| N-Substituted Morphinans | Opioid Receptors (µ, δ, κ) | N-phenethyl substitution can create dual µ/δ agonists with enhanced affinity. nih.govnih.gov |
| Phenylalkylamines | Serotonin Receptors | High behavioral potency correlates with high receptor affinity. nih.gov |
| Various Ligands | Dopamine Receptors (D1-D5) | Novel ligands with nanomolar to micromolar affinities have been identified. nih.gov |
| Thienopyridines/Ticagrelor | P2Y12 Receptor | Both irreversible and reversible inhibitors effectively target this receptor to prevent platelet aggregation. nih.govnih.gov |
| Various Antagonists | Adenosine A2A Receptor | Crystal structures reveal allosteric pockets for potential selective drug design. monash.edu |
Enzyme Inhibition/Activation Studies
The modulation of enzyme activity is another significant area of research for this compound and its analogs.
KDM1A (LSD1): Lysine-specific demethylase 1 (LSD1 or KDM1A) is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation and has been identified as a therapeutic target in cancer. nih.gov Cyclopropanamine compounds have been investigated as LSD1 inhibitors. google.com.pg These inhibitors can be designed to be potent and selective, with some demonstrating the ability to cross the blood-brain barrier, making them potential therapeutics for brain tumors like glioblastoma. nih.gov The development of LSD1 inhibitors has drawn from the knowledge of monoamine oxidase inhibitors due to structural and mechanistic similarities. nih.gov
MAO (Monoamine Oxidase): Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. nih.govwikipedia.org Inhibition of MAOs is a well-established therapeutic strategy for depression and Parkinson's disease. wikipedia.org Cyclopropylamine-containing compounds have been developed as MAO inhibitors. researchgate.net For example, 1-benzylcyclopropylamine (B1214768) acts as a potent competitive and mechanism-based inactivator of MAO. nih.gov The selectivity for MAO-A versus MAO-B is a critical factor in the therapeutic application of these inhibitors. wikipedia.orgmdpi.com
α-glucosidase: While not a primary target discussed in the provided context, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes. The broad screening of chemical libraries could potentially identify this compound analogs with activity against this enzyme.
Lipoxygenase: Similarly, lipoxygenases are enzymes involved in inflammatory pathways. The diverse biological activities of the diphenylmethyl cyclopropanamine scaffold suggest that some analogs might exhibit inhibitory effects on these enzymes.
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). williams.edunih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. scielo.org.comazums.ac.ir Various compounds, including those with phenolic structures, have shown potential as cholinesterase inhibitors. scielo.org.co The kinetics of inhibition can be complex, with some inhibitors displaying concentration-dependent effects. nih.gov
Interactive Table: Enzyme Inhibition by this compound Analogs and Related Compounds
| Compound Class | Enzyme Target | Key Findings |
| Cyclopropanamine Derivatives | KDM1A (LSD1) | Potent and selective inhibitors with potential for cancer therapy, including brain cancers. google.com.pgnih.gov |
| Cyclopropylamines | Monoamine Oxidase (MAO) | Can act as potent, irreversible inhibitors of MAO, with selectivity for MAO-A or MAO-B being a key design element. researchgate.netnih.gov |
| Various Natural and Synthetic Compounds | Cholinesterases (AChE, BChE) | Inhibition is a key strategy for Alzheimer's disease, with various scaffolds showing promise. scielo.org.comazums.ac.ir |
Elucidation of Molecular Mechanisms of Action
Understanding how these compounds exert their effects at a molecular and cellular level is crucial for their development as therapeutic agents.
Cellular and Subcellular Activity Investigations
Research in this area delves into the direct effects of these compounds on cells and their internal components. For instance, LSD1 inhibitors have been shown to suppress the growth of glioma stem cells in vitro and reduce the expression of stemness-related genes. nih.gov In the context of neurotransmission, inhibitors of cholinesterases prevent the breakdown of acetylcholine at the synapse, leading to an accumulation of the neurotransmitter and increased receptor activation. williams.edu
Signaling Pathway Modulation
The interaction of these compounds with their biological targets often triggers a cascade of downstream signaling events. For example, activation of the P2Y12 receptor, which is coupled to the Gαi2 protein, influences several intracellular pathways that lead to platelet activation and aggregation. nih.gov Conversely, antagonists of this receptor block these signaling events. nih.gov The adenosine A2A receptor, upon activation, couples to Gs protein, leading to an elevation of intracellular cAMP. monash.edu The modulation of signaling pathways, such as the Wnt pathway, has been achieved through the inhibition of histone demethylases like KDM3. researchgate.net Furthermore, signaling through pathways like the testosterone/AR and HGF/c-Met pathways can modulate the expression of enzymes involved in polyamine biosynthesis. nih.gov
Preclinical in vivo Pharmacological Efficacy Studies (non-human models)
The therapeutic potential of these compounds is ultimately tested in preclinical animal models. For example, N-phenethyl substituted morphinans have demonstrated increased antinociceptive potency in mice compared to their N-methyl analogs. nih.gov LSD1 inhibitors have shown robust antitumor efficacy in orthotopic xenograft mouse models of glioblastoma. nih.gov These in vivo studies are essential for validating the therapeutic concepts developed from in vitro and cellular research and for providing the basis for potential clinical development.
Animal Model Studies for Target Engagement
Animal models are crucial for evaluating the in vivo target engagement of novel therapeutic compounds like this compound and its analogs. Given the structural similarities to known inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), relevant animal models often include those developed for cancer and neurological disorders.
In the context of oncology, particularly for hematological malignancies like acute myeloid leukemia (AML), xenograft mouse models are frequently employed. frontiersin.org In these models, human cancer cell lines are implanted into immunocompromised mice, which are then treated with the investigational compound. Successful target engagement can be inferred from outcomes such as the reduction of leukemic stem cell growth, induction of cell differentiation, and increased survival of the mice. frontiersin.org For solid tumors, such as small cell lung cancer (SCLC), patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into a mouse, offer a more clinically relevant system to assess therapeutic efficacy and target engagement. oryzon.com
For neurodegenerative diseases, such as Parkinson's disease, animal models often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce parkinsonian features in rodents or non-human primates. mdpi.com The ability of a compound to protect against the neurotoxin-induced loss of dopaminergic neurons in the substantia nigra and the subsequent motor deficits provides evidence of target engagement within the central nervous system. mdpi.com Additionally, models of accelerated aging, such as the SAMP8 mouse, are used to study cognitive impairment and other age-related neurological changes, where compounds can be evaluated for their ability to restore memory or reduce aggression. biotech-spain.com Studies in rats using microdialysis can also directly measure changes in the extracellular levels of neurotransmitters like dopamine in the striatum following administration of MAO inhibitors, providing a direct assessment of target engagement. frontiersin.org
Pharmacodynamic Biomarker Assessment
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is interacting with its intended target and eliciting a biological response. The assessment of these biomarkers provides a quantitative measure of a drug's activity and is a critical component of preclinical and clinical development.
For compounds targeting LSD1, several PD biomarkers can be assessed. Treatment with LSD1 inhibitors is known to increase the expression of myeloid-lineage markers such as CD11b and CD86. frontiersin.org The upregulation of these cell surface markers is indicative of induced cell differentiation in leukemia models. Another key biomarker is the gene GFI1b, a known target of LSD1, whose expression levels can be monitored to confirm target engagement. frontiersin.org Direct assessment of target occupation can also be achieved using chemoprobe-based assays in cells and tissues from model animals. nih.gov These probes can help quantify the fraction of the target enzyme that is bound to the inhibitor. nih.gov
In the context of MAO inhibition, the primary PD biomarkers are the levels of monoamine neurotransmitters and their metabolites in the brain and other tissues. The inhibition of MAO-A and MAO-B leads to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin. scirp.org These changes can be measured in vivo using techniques such as microdialysis in animal models. frontiersin.org Furthermore, the activity of MAO enzymes in tissue samples (e.g., from the brain, liver, or intestine) can be directly measured ex vivo after treatment with an inhibitor to determine the degree of enzyme inhibition. frontiersin.org For dual-target inhibitors, such as those affecting both LSD1 and other enzymes like HDAC6, biomarkers for both targets (e.g., tubulin acetylation for HDAC6) can be measured to confirm engagement of both pathways. frontiersin.org
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
The exploration of the structure-activity relationships (SAR) for this compound and its derivatives is crucial for optimizing their potency and selectivity towards their biological targets. The core structure, which combines a cyclopropylamine moiety—a known pharmacophore for enzymes like LSD1 and MAOs—with a bulky diphenylmethyl group on the nitrogen atom, provides a unique scaffold for medicinal chemistry efforts.
Studies on related cyclopropylamine-containing compounds have shown that they can act as potent and selective inhibitors of LSD1. frontiersin.org The cyclopropylamine core is understood to form a covalent adduct with the FAD cofactor of the enzyme upon oxidation. frontiersin.org The substituents on the cyclopropylamine core significantly influence the inhibitory activity and selectivity.
Influence of N-Substituents on Activity
The nature of the substituent on the nitrogen atom of the cyclopropylamine plays a critical role in determining the inhibitory activity. For diphenylmethylamine derivatives targeting the Akt1 kinase, the N-substituent has been shown to be a key determinant of potency. While an N-phenyl group led to a loss of activity, an N-tert-butyl group was found to be optimal for Akt1 inhibition. In the context of 1-aminonaphthalene derivatives, replacing an N-methyl group with an N-methoxycarbonylmethyl group was found to enhance internal conversion, indicating a significant electronic effect of the N-substituent. thegoodscentscompany.com For styrenylcyclopropylamine-based LSD1 inhibitors, analogs with linkers of four or five bond lengths between two amine atoms showed superior potency compared to those with shorter linkers. nih.gov
Table 1: Influence of N-Substituents on the Activity of Diphenylmethylamine and Related Derivatives
| Parent Scaffold | N-Substituent | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Diphenylmethylamine | N-phenyl | Akt1 | Loss of activity | |
| Diphenylmethylamine | N-tert-butyl | Akt1 | Optimal activity | |
| 1-Aminonaphthalene | N-methoxycarbonylmethyl | - | Enhanced internal conversion | thegoodscentscompany.com |
Impact of Cyclopropyl Ring Stereochemistry
The stereochemistry of the cyclopropane ring is a critical factor influencing the biological activity of this class of compounds. The relative orientation of the substituents on the cyclopropane ring dictates how the molecule fits into the active site of the target enzyme. For 2-phenylcyclopropylamine derivatives, the trans isomer is generally a more potent inhibitor of MAOs compared to the cis isomer. Tranylcypromine (B92988), a well-known MAO inhibitor, is a racemic mixture of the trans-2-phenylcyclopropylamine enantiomers.
In the synthesis of cyclopropylamines, the stereochemical outcome can be controlled to favor the desired isomer. For instance, the de Meijere cyclopropylamine synthesis from trans-β-deuterostyrene results in a mixture of trans- and cis-isomers, with the reaction proceeding through a transition state that favors inversion of configuration. nih.gov For styrenylcyclopropylamine derivatives targeting LSD1, the geometry of the styrene (B11656) group is crucial, with the (Z)-styrene analog showing a significant loss of activity compared to the (E)-isomer. nih.gov
Table 2: Impact of Stereochemistry on the Activity of Cyclopropylamine Derivatives
| Compound Class | Stereochemical Feature | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| 2-Phenylcyclopropylamines | trans isomer | MAOs | More potent than cis isomer | - |
Role of Diphenylmethyl Moiety Substitutions
Substitutions on the phenyl rings of the diphenylmethyl moiety can significantly modulate the activity, selectivity, and pharmacokinetic properties of the compounds. In a series of β-amidomethyl vinyl sulfone inhibitors, analogs with small neutral or electron-donating substituents on the phenyl ring were well-tolerated and maintained good activity. For example, 2-chloro and 2-methylphenyl analogs showed good activity, while 2-phenol and 2-trifluoromethylphenyl analogs were less active. A 2,5-dimethoxyphenyl analog was found to be marginally more potent.
In the development of inhibitors for the Chikungunya nsP2 cysteine protease, a series of analogs with substitutions on a 5-aryl group were synthesized. An unsubstituted phenyl group had nearly equivalent activity to a 2-ethoxyphenyl-substituted analog, indicating that the 2-ethoxy group contributed little to the potency. Interestingly, replacing the aryl group with a saturated cyclohexyl group maintained the activity, suggesting that a lipophilic substituent at this position is sufficient for potent inhibition.
Table 3: Influence of Phenyl Ring Substitutions on Activity
| Parent Scaffold | Substitution | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| β-Amidomethyl vinyl sulfones | 2-chlorophenyl | - | Maintained good activity | |
| β-Amidomethyl vinyl sulfones | 2-methylphenyl | - | Maintained good activity | |
| β-Amidomethyl vinyl sulfones | 2-phenol | - | Less active | |
| β-Amidomethyl vinyl sulfones | 2-trifluoromethylphenyl | - | Less active | |
| β-Amidomethyl vinyl sulfones | 2,5-dimethoxyphenyl | - | Marginally more potent | |
| 5-Aryl pyrazole derivatives | Unsubstituted phenyl | Chikungunya nsP2 protease | Nearly equivalent activity to 2-ethoxyphenyl |
Advanced Analytical Research Methodologies for N Diphenylmethyl Cyclopropanamine
Chromatographic Techniques for Research Sample Analysis
Chromatography is a cornerstone for the separation and quantification of N-(Diphenylmethyl)cyclopropanamine in research samples. The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) in Research
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including those with structures analogous to this compound. gassnova.no Its application in a research setting allows for the quantification of the compound and the detection of impurities. For secondary amines with bulky substituents, which lack a strong chromophore, derivatization is often employed to enhance UV detection or enable fluorescence detection, thereby increasing sensitivity. thermofisher.com
Several derivatizing agents are available for primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with amines to form highly fluorescent derivatives. thermofisher.comrsc.org This pre-column derivatization allows for the detection of trace amounts of the analyte. thermofisher.com The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer. researchgate.netresearchgate.net
Table 1: Illustrative HPLC-UV Method Parameters for Analysis of a Derivatized Secondary Amine
| Parameter | Condition |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Aqueous Buffer (pH 8.5) (56:44 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (following derivatization) |
| Injection Volume | 20 µL |
| Temperature | 25°C |
This table presents a hypothetical set of parameters based on common practices for the analysis of secondary amines and is for illustrative purposes only.
Research studies focusing on the HPLC analysis of bulky amines often investigate method optimization to achieve baseline separation from potential impurities and degradation products. chromatographyonline.com The validation of such methods is crucial and typically involves assessing linearity, accuracy, precision, and limits of detection and quantification. nih.gov
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For compounds containing a diphenylmethyl group, such as certain antihistaminic drugs, GC has been successfully applied. nih.gov When coupled with a sensitive detector like a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and quantification.
The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. bre.com To address this, derivatization is often employed to reduce polarity and improve chromatographic behavior. However, for some compounds, direct analysis on a suitable column, such as one with a Tenax-GC packing, can yield sharp and well-resolved peaks. bre.com For complex matrices, headspace GC-MS can be a valuable technique to reduce matrix interference and enhance sensitivity for volatile analytes and impurities. nih.govshimadzu.com
Table 2: Representative GC-MS Parameters for Analysis of Diphenylmethane Analogues
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 270°C |
| Oven Program | Temperature gradient from 150°C to 300°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
This table provides a generalized set of GC-MS conditions based on the analysis of structurally related compounds and is for illustrative purposes only.
In a research context, GC-MS is invaluable for identifying unknown impurities and degradation products by analyzing their mass spectra. The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the characterization of these related substances. restek.com
Chiral Chromatography for Stereoisomer Separation in Research
This compound possesses a chiral center at the cyclopropane (B1198618) ring's point of attachment to the nitrogen atom. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. youtube.com Enantiomers often exhibit different pharmacological activities, making their separation and analysis crucial in pharmaceutical research. nih.gov
Chiral chromatography, particularly chiral HPLC, is the most effective method for separating enantiomers. nih.govindexcopernicus.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. longdom.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving optimal enantioseparation. nih.gov
The development of a chiral separation method often involves screening different CSPs and mobile phases to find the conditions that provide the best resolution between the enantiomers. longdom.org In some cases, derivatization of the analyte with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. longdom.org
Mass Spectrometry (MS) in Mechanistic and Advanced Characterization Research
Mass spectrometry is an indispensable tool for the structural elucidation and detailed characterization of this compound. It provides information on the molecular weight and elemental composition, and through fragmentation analysis, offers insights into the compound's structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov This capability is crucial for confirming the identity of this compound and for identifying unknown impurities or metabolites in research samples. mdpi.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high mass resolution. mdpi.com
When coupled with a chromatographic separation technique such as HPLC or GC, HRMS becomes a powerful platform for both targeted and untargeted analysis. plasmion.com In a research setting, this allows for the screening of a sample for a wide range of compounds and the subsequent identification of components based on their accurate mass. The data from HRMS can be used to propose molecular formulas for fragment ions, which is a key step in elucidating fragmentation pathways. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of product ions. nih.gov This process provides detailed structural information and is highly specific for the target analyte. The fragmentation patterns are characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity.
For compounds containing a cyclopropylamine (B47189) moiety, mass spectrometric studies have revealed novel fragmentation pathways. nih.gov For instance, the fragmentation of related structures can involve the opening of the cyclopropyl (B3062369) ring. nih.gov The study of fragmentation mechanisms often involves the use of isotopically labeled analogues and computational chemistry to support the proposed pathways. nih.gov
In the context of this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]+. The resulting product ion spectrum would be expected to show characteristic fragments corresponding to the loss of the diphenylmethyl group, the cyclopropyl group, and other fragmentation pathways involving the amine linkage. The analysis of these fragmentation patterns is essential for the structural confirmation of the compound and for the characterization of any related substances. nih.gov
Table 3: Predicted Major Fragment Ions in MS/MS of this compound
| Precursor Ion [M+H]+ (m/z) | Predicted Fragment Ion | Structure of Fragment |
| 224.1434 | 167.0861 | Diphenylmethyl cation [C13H11]+ |
| 224.1434 | 57.0573 | Cyclopropylaminyl radical cation [C3H7N]+• |
This table is predictive and based on the fundamental principles of mass spectrometry fragmentation for the given structure.
The detailed analysis of these fragmentation pathways is a key area of research for understanding the gas-phase ion chemistry of this compound and related molecules. nih.govnih.gov
Hyphenated MS Techniques (e.g., LC-MS, GC-MS, Ion Mobility-MS) for Complex Mixtures
Hyphenated mass spectrometry (MS) techniques are indispensable for the analysis of this compound in complex mixtures, providing both separation and sensitive detection. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry, which acts as a powerful detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide separation from other volatile components in a sample mixture. The sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.netnih.gov Following separation, the compound is ionized, typically by electron ionization (EI), leading to a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. The analysis of related amine compounds by GC-MS often requires careful method development to ensure analyte stability and achieve the necessary detection limits, sometimes in the parts-per-billion (ppb) range. edqm.eunih.govrestek.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and particularly suited for compounds that are not easily volatilized, such as this compound and its potential metabolites. In LC-MS, the compound is separated in the liquid phase on a chromatography column before being introduced into the mass spectrometer. researchgate.netuliege.be Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the liquid stream with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. antisel.gr Tandem MS (MS/MS) can then be used for structural confirmation by fragmenting the selected parent ion. uliege.besigmaaldrich.com High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in confirming the elemental composition and increasing confidence in identification, especially in complex biological matrices. researchgate.netnih.gov
Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the ion's size, shape, and charge. nih.govmdpi.com After ionization, ions are guided through a gas-filled drift tube where they are separated based on their mobility. This technique can resolve isomers and isobars—compounds with the same mass but different structures—which might not be separable by chromatography or mass spectrometry alone. nih.govfda.gov For this compound, IM-MS could differentiate the target compound from structurally similar impurities or metabolites, providing a collision cross-section (CCS) value that is a unique physicochemical property of the molecule. nih.govmdpi.com
Table 1: Illustrative Data from Hyphenated MS Techniques for this compound Analysis
| Technique | Separation Principle | Key Information Obtained for this compound |
|---|---|---|
| GC-MS | Volatility / Boiling Point | Retention Time (RT), Mass-to-charge ratio (m/z) of parent ion and characteristic fragment ions. |
| LC-MS | Polarity / Hydrophobicity | Retention Time (RT), Accurate mass of the protonated molecule [M+H]⁺, MS/MS fragmentation pattern. |
| IM-MS | Ionic Size and Shape | Retention Time (RT), m/z, and Collision Cross Section (CCS) value for enhanced specificity. |
Mass Spectrometry Imaging (MSI) in Biological Research Contexts (non-clinical)
Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that visualizes the spatial distribution of chemical compounds directly within biological tissue sections. nih.govnih.gov This methodology provides crucial insights into where a compound and its metabolites are localized within an organ or tissue, which is fundamental in non-clinical research to understand pharmacokinetic and pharmacodynamic relationships. usaprimebiotech.comresearchgate.net
In a typical non-clinical research context for this compound, MSI could be employed to study its distribution in target tissues obtained from in vivo studies. For example, after administration to a research model, organs of interest (e.g., brain, liver) would be sectioned and coated with an appropriate matrix, such as sinapinic acid or 2,5-dihydroxybenzoic acid, for Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer collects a full mass spectrum for each pixel, creating a molecular map of the tissue. mdpi.com
This approach would allow researchers to:
Visualize Drug Localization: Determine if this compound accumulates in specific anatomical regions or cell types within a tissue.
Map Metabolite Distribution: Simultaneously image the parent compound and its potential metabolites, providing a comprehensive view of its metabolic fate within the tissue architecture.
Correlate with Biological Markers: By analyzing the distribution of endogenous biomolecules (lipids, peptides) in the same experiment, it's possible to correlate the presence of the compound with specific biological states or cellular responses. nih.gov
The high spatial resolution achievable with modern MSI instruments, sometimes approaching the single-cell level, offers a detailed microscopic view of molecular distributions that cannot be obtained from homogenized tissue analysis. nih.govmdpi.com
Table 2: Hypothetical Mass Spectrometry Imaging Data for this compound in a Brain Tissue Section
| Analyte | Expected m/z [M+H]⁺ | Observed Localization (Hypothetical) | Research Implication |
|---|---|---|---|
| This compound | 224.1434 | High intensity in cortical and hippocampal regions | Suggests the compound crosses the blood-brain barrier and targets specific brain structures. |
| Metabolite A (e.g., Hydroxylated) | 240.1383 | Concentrated primarily in the choroid plexus | Indicates potential metabolism or clearance pathway within the brain. |
| Endogenous Lipid Marker | e.g., 782.5699 | Uniformly distributed across grey matter | Serves as an anatomical marker to correlate drug distribution with tissue structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation of molecular structure in solution. For a molecule like this compound, NMR provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms, confirming its identity and providing insights into its three-dimensional conformation.
1H and 13C NMR for Structural Confirmation
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of this compound. rsc.org
¹H NMR provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the different types of protons:
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the ten protons on the two phenyl rings.
Methine Proton: A single proton signal for the CH group connecting the phenyl rings and the nitrogen atom. Its coupling to the amine proton and cyclopropyl protons would provide key connectivity data.
Cyclopropyl Protons: Complex signals in the aliphatic region (typically δ 0.5-1.5 ppm) for the protons on the three-membered ring.
Amine Proton (N-H): A potentially broad signal whose chemical shift is dependent on solvent and concentration.
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³ hybridization). researchgate.netnih.govnih.gov The expected spectrum for this compound would include:
Aromatic Carbons: Signals in the δ 120-145 ppm range for the carbons of the two phenyl rings.
Methine Carbon: A signal for the diphenylmethyl carbon (CH).
Cyclopropyl Carbons: Signals in the highly shielded (upfield) region characteristic of cyclopropane rings.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅)₂ | ~7.2-7.4 | Multiplet (m) |
| ¹H | Methine (CH) | ~4.5-5.0 | Doublet (d) or Triplet (t) |
| ¹H | Cyclopropyl (CH, CH₂) | ~0.5-1.5 | Complex Multiplets |
| ¹H | Amine (NH) | Variable | Broad Singlet (br s) |
| ¹³C | Aromatic (ipso-C) | ~140-145 | Quaternary |
| ¹³C | Aromatic (ortho, meta, para-C) | ~125-130 | CH |
| ¹³C | Methine (CH) | ~60-70 | CH |
| ¹³C | Cyclopropyl (CH, CH₂) | ~10-25 | CH, CH₂ |
2D NMR Techniques for Complex Structure Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the complete molecular structure by revealing through-bond and through-space correlations between nuclei. harvard.eduhuji.ac.ilnumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, it would show cross-peaks between the methine proton and the protons on the cyclopropyl ring, confirming the attachment of the diphenylmethyl group to the cyclopropanamine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). libretexts.orgslideshare.net It is used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.
Table 4: Key Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlation Type | Key Structural Information Confirmed |
|---|---|---|
| COSY | ¹H ↔ ¹H (through 3 bonds) | Connectivity between methine proton and cyclopropyl protons. |
| HSQC | ¹H ↔ ¹³C (through 1 bond) | Direct assignment of all protonated carbons. |
| HMBC | ¹H ↔ ¹³C (through 2-3 bonds) | Linkage of the diphenylmethyl group to the nitrogen and cyclopropane ring; confirmation of the overall carbon skeleton. |
Ligand-Based NMR for Binding Studies (e.g., Protein-Ligand Interactions)
Ligand-based NMR methods are powerful for studying the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (e.g., a protein receptor) without the need for isotopic labeling of the target. mdpi.comspringernature.com These techniques detect binding by observing its effect on the NMR signals of the ligand itself. nih.gov
Common ligand-based NMR experiments include:
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein surface. By irradiating signals from the protein, saturation is transferred to the bound ligand. The difference between this spectrum and a reference spectrum reveals the parts of the ligand that make direct contact with the receptor, known as the binding epitope. nih.gov
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique uses the nuclear Overhauser effect (NOE) from bulk water to identify binding. It can differentiate binders from non-binders in a mixture.
Chemical Shift Perturbation (CSP): In cases of fast exchange, the binding of this compound to a protein can cause shifts in the positions of its ¹H or ¹³C NMR signals. Tracking these shifts can provide information on the binding affinity (Kd). mdpi.com
Relaxation-Edited NMR: Binding to a large protein dramatically changes the relaxation properties of a small ligand. Experiments like ¹³C relaxation dispersion can probe the dynamics of the ligand as it exchanges between its free and protein-bound states. nih.gov
In a research setting, these methods could be used to screen this compound against a target protein, confirm a direct interaction, identify the specific parts of the molecule involved in binding (e.g., the phenyl rings or the cyclopropyl group), and estimate the binding affinity. unt.edu
Spectroscopic Characterization (beyond NMR) in Research Settings
Beyond NMR and mass spectrometry, other spectroscopic techniques are routinely used in research settings to provide complementary structural information and confirm the identity and purity of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key structural features:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ for the methine and cyclopropyl groups.
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region characteristic of the phenyl rings.
C-N Stretch: A band typically found in the 1000-1200 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The two phenyl rings of the diphenylmethyl group constitute a significant chromophore. This compound would be expected to exhibit strong absorbance in the UV region (around 250-270 nm) due to the π → π* transitions of the aromatic system. This property is useful for quantitative analysis using techniques like HPLC with a UV detector.
Table 5: Summary of Expected Spectroscopic Features (Non-NMR) for this compound
| Spectroscopy Type | Structural Feature | Expected Wavenumber (IR) or Wavelength (UV-Vis) |
|---|---|---|
| Infrared (IR) | N-H bond (amine) | ~3300-3500 cm⁻¹ |
| Infrared (IR) | C=C bonds (aromatic) | ~1450-1600 cm⁻¹ |
| Infrared (IR) | C-H bonds (aromatic/aliphatic) | ~2850-3100 cm⁻¹ |
| UV-Vis | Phenyl rings (chromophore) | λₘₐₓ ~250-270 nm |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that corresponds to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the secondary amine, the two phenyl rings, and the cyclopropyl group.
Detailed analysis of the spectrum would reveal characteristic peaks for N-H stretching, various types of C-H stretching (aromatic, aliphatic, and cyclopropyl), C-N stretching, and the aromatic C=C ring vibrations. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data from analogous structures like diphenylamine (B1679370) and cyclopropylamine. nist.govnist.gov
The N-H stretch of the secondary amine is typically observed as a single, sharp band of medium intensity. The C-H stretching vibrations of the aromatic rings appear at wavenumbers above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl and methine groups are found in the region just below 3000 cm⁻¹. The cyclopropyl ring itself has characteristic C-H stretching vibrations often appearing at higher frequencies than typical alkane C-H stretches. The carbon-nitrogen (C-N) stretching vibration for secondary amines is found in the fingerprint region of the spectrum. Additionally, the aromatic rings give rise to sharp peaks corresponding to C=C stretching within the rings and strong bands related to C-H out-of-plane bending.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Variable |
| Cyclopropyl C-H | Stretch | 3000 - 3100 | Variable |
| Aliphatic C-H (Methine) | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mu-varna.bg The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the diphenylmethyl group, where the two phenyl rings are capable of absorbing UV radiation.
The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzene (B151609) rings. msu.edu Conjugation within the benzene rings results in strong absorption in the UV region. The presence of two phenyl groups attached to the same carbon atom (a non-conjugated system) would likely result in a spectrum that resembles a substituted benzene. The absorption maximum (λmax) for benzene itself occurs around 254 nm. In this compound, the alkyl and amine substituents on the aromatic system are expected to cause a slight shift in the wavelength of maximum absorbance. Studies on similar molecules, such as diphenylamine, show characteristic absorption bands in the UV range that are indicative of the aromatic structure. semanticscholar.org The cyclopropylamine substituent, being an auxochrome, may lead to a minor bathochromic (red) shift and a hyperchromic (increased absorption) effect on the primary absorption bands of the phenyl rings.
Table 2: Predicted UV-Visible (UV-Vis) Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Phenyl Rings | π → π* (E2-band) | ~220 |
| Phenyl Rings | π → π* (B-band) | ~265 |
Interactions of N Diphenylmethyl Cyclopropanamine with Biological Macromolecules at the Molecular Level
Protein-Ligand Interaction Studies
Protein-ligand interactions are the foundation of a drug's mechanism of action, defined by the specificity and affinity with which a ligand binds to its protein target. semanticscholar.org This binding is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the stability of the protein-ligand complex. nih.gov For compounds related to N-(Diphenylmethyl)cyclopropanamine, the primary target of interest is the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels in the brain. nih.govfrontiersin.org
While specific kinetic and thermodynamic constants for this compound are not available in the reviewed literature, studies on analogous compounds highlight the binding properties of this chemical class. For instance, a series of N-(diphenylalkyl)-2-phenyl-4-quinazolinamines, which share the diphenylmethyl moiety, have been identified as allosteric modulators of DAT. nih.gov Their binding affinities, typically measured as inhibition constants (K_i) or IC50 values from radioligand displacement assays, demonstrate moderate to high potency at the transporter. nih.gov
A microcalorimetric study on the binding of various amine drugs containing the diphenylmethyl functionality to cyclodextrins (a model for hydrophobic pockets) revealed that complex formation is generally driven by a favorable negative enthalpy change (ΔH°), with one of the phenyl groups of the diphenylmethyl group residing within the binding cavity. nih.gov Although this study does not use a biological protein, it underscores the thermodynamic contribution of the diphenylmethyl group to binding within a hydrophobic environment, which is relevant to its potential interaction with a transporter protein binding site. nih.gov
Table 1: Binding Affinities of Selected DAT Allosteric Modulators This table presents data for compounds structurally related to this compound to illustrate the binding properties of this class of molecules at the dopamine transporter.
| Compound | Target | Assay Type | Binding Affinity (K_i or IC50) | Reference |
|---|---|---|---|---|
| SRI-9804 | DAT | [¹²⁵I]RTI-55 Binding | IC50 ≈ 3 µM | nih.gov |
| SRI-20040 | DAT | [¹²⁵I]RTI-55 Binding | IC50 ≈ 1 µM | nih.gov |
| SRI-20041 | DAT | [¹²⁵I]RTI-55 Binding | IC50 ≈ 1 µM | nih.gov |
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. semanticscholar.org This mechanism offers a more nuanced way to "tune" protein function compared to direct activation or inhibition. nih.gov There is significant interest in developing allosteric modulators for monoamine transporters like DAT as a potential therapeutic strategy for substance use disorders and other neuropsychiatric conditions. semanticscholar.orgnih.govdrexel.edu
Compounds featuring a diphenylmethyl group have been central to the discovery of DAT allosteric modulators. nih.gov Studies have identified a series of N-(diphenylalkyl)quinazolinamines, such as SRI-9804, SRI-20040, and SRI-20041, that act as allosteric modulators of DAT. nih.govmeduniwien.ac.at These compounds only partially inhibit the binding of traditional DAT inhibitors like [¹²⁵I]RTI-55 and slow the dissociation rate of the radioligand, which are classic hallmarks of allosteric interaction. nih.gov Furthermore, they can modulate dopamine transport and d-amphetamine-induced dopamine release, with some analogs inhibiting uptake without affecting efflux, a key property for potential therapeutic agents. nih.gov These findings suggest that the diphenylmethyl scaffold, a core feature of this compound, is well-suited for interacting with an allosteric pocket on the dopamine transporter.
Binding Site Characterization and Hotspot Identification
Identifying the precise location where a ligand binds to a protein is critical for understanding its mechanism and for designing more potent and selective molecules. nih.gov For allosteric modulators of DAT, this has been achieved primarily through computational modeling combined with biochemical validation techniques like site-directed mutagenesis. nih.govfrontiersin.org
Site-directed mutagenesis is a powerful technique used to probe the contribution of individual amino acid residues to ligand binding. researchgate.netepa.govnih.gov By mutating specific residues within a putative binding pocket and observing changes in ligand potency, researchers can confirm the location of the binding site. nih.gov
This approach was instrumental in validating the allosteric binding site for the DAT modulator KM822, a compound identified through virtual screening to a pocket analogous to a known allosteric site in the serotonin (B10506) transporter (SERT). nih.gov Researchers mutated several amino acids lining the predicted binding pocket to cysteine. nih.gov Significant alterations in the IC50 value of KM822 were observed for the W84C, D385C, and D476N mutants, confirming that these residues are critical for the binding of this allosteric modulator. nih.gov These studies provide a detailed map of the allosteric pocket on DAT that recognizes molecules structurally related to this compound. nih.govfrontiersin.org
Table 2: Key DAT Residues in Allosteric Modulator Binding Identified by Site-Directed Mutagenesis This table summarizes findings from mutagenesis studies on the binding site of the DAT allosteric modulator KM822.
| DAT Mutant | Effect on KM822 Potency (IC50) | Implication | Reference |
|---|---|---|---|
| W84C | Significant increase | Residue is critical for binding | nih.gov |
| D385C | Significant decrease | Residue is critical for binding | nih.gov |
X-ray co-crystallography and cryogenic electron microscopy (cryo-EM) are the gold-standard methods for visualizing protein-ligand interactions at atomic resolution. semanticscholar.orgnih.gov These techniques can reveal the precise orientation of a ligand within its binding site and the network of interactions that stabilize the complex. While high-resolution structures of the drosophila dopamine transporter have been solved, providing crucial templates for homology modeling, no co-crystal or cryo-EM structures have been published for this compound or its close analogs bound to DAT or any other protein target, based on the conducted literature search. frontiersin.orgnih.gov The available structural insights into the allosteric site are therefore primarily derived from computational models validated by mutagenesis data. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify new potential ligands from large chemical libraries. scribd.combiorxiv.org A pharmacophore model represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. meduniwien.ac.at
A successful example of this approach in the context of DAT allosteric modulators was the discovery of KM822. nih.gov Researchers developed a five-point receptor-based pharmacophore model based on the predicted allosteric binding site in a homology model of the human DAT. The key pharmacophoric features were defined by the side chains of residues W84, D385, D476, R544, and Y548, and included an aromatic ring feature, a hydrogen bond donor/acceptor pair, and hydrophobic interaction points. nih.gov This pharmacophore was then used as a 3D query to screen a library of over 3 million compounds. The resulting hits were filtered for predicted blood-brain barrier permeability and then docked into the allosteric site, ultimately leading to the identification and experimental validation of KM822 as a novel DAT allosteric modulator. nih.gov
This workflow demonstrates how knowledge of the allosteric binding site, which recognizes the diphenylmethyl scaffold, can be translated into a predictive pharmacophore model. Such a model could be instrumental in future virtual screening campaigns to discover new and diverse chemotypes, potentially including this compound or its derivatives, that target this allosteric site on the dopamine transporter. frontiersin.orgnih.gov
Ligand Fishing and Bio-affinity Chromatography in Research
Ligand fishing and bio-affinity chromatography are powerful techniques used to identify and isolate biological macromolecules that interact with a specific ligand. These methods rely on the immobilization of a ligand, such as a small molecule, onto a solid support to "fish" for its binding partners from a complex biological sample. While the compound this compound has been noted in chemical and patent literature, detailed studies utilizing it as a ligand in fishing or bio-affinity chromatography for the express purpose of identifying its molecular targets are not extensively documented in publicly available scientific research.
The general principles of these techniques, however, provide a framework for how this compound could be employed in such research. The process would involve chemically modifying this compound to allow for its covalent attachment to a chromatography resin. This "baited" resin would then be incubated with a cell lysate or other biological mixture containing a diverse array of proteins and other macromolecules.
Macromolecules that have a specific affinity for this compound would bind to the immobilized ligand. Following a series of washing steps to remove non-specifically bound molecules, the captured macromolecules would be eluted. These eluted proteins could then be identified using techniques such as mass spectrometry.
Although specific research applying these methods to this compound is not readily found, the broader applications of ligand fishing and bio-affinity chromatography are well-established in drug discovery and chemical biology. For instance, these approaches are instrumental in target deconvolution for novel bioactive compounds and in understanding the off-target effects of drugs.
Hypothetical Application in Research:
To illustrate the potential application, the table below outlines a hypothetical experimental workflow for using this compound in a ligand fishing experiment. This is a generalized representation and does not reflect data from actual studies involving this specific compound.
| Experimental Step | Description | Potential Data Output |
| Ligand Immobilization | Covalent attachment of an this compound derivative to an activated chromatography support (e.g., NHS-activated sepharose). | Confirmation of ligand coupling efficiency via spectroscopic or colorimetric assays. |
| Affinity Chromatography | Incubation of the this compound-coupled resin with a complex biological sample (e.g., cell lysate). | A column matrix with captured protein-ligand complexes. |
| Washing | Removal of non-specifically bound proteins from the resin using a series of buffer washes with increasing stringency. | Fractions containing unbound proteins for comparative analysis. |
| Elution | Disruption of the ligand-protein interaction to release the specifically bound proteins, often using a change in pH, ionic strength, or a competing soluble ligand. | Elution fractions containing the purified target proteins. |
| Protein Identification | Analysis of the eluted proteins by SDS-PAGE followed by in-gel digestion and identification via mass spectrometry (e.g., LC-MS/MS). | A list of identified proteins that potentially interact with this compound. |
| Validation | Confirmation of the interaction using orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or Western blotting. | Quantitative binding affinities (e.g., Kd values) and confirmation of direct interaction. |
This structured approach allows researchers to systematically identify the cellular partners of a small molecule, providing critical insights into its mechanism of action. While the specific biological targets of this compound remain to be elucidated through such experimental work, the methodologies of ligand fishing and bio-affinity chromatography represent a clear path toward this goal.
Advanced Topics and Future Research Directions for N Diphenylmethyl Cyclopropanamine
Emerging Synthetic Methodologies for N-(Diphenylmethyl)cyclopropanamine and its Analogs
The synthesis of cyclopropane-containing molecules has evolved significantly, moving beyond traditional methods to embrace more efficient and selective catalytic processes. researchgate.netrsc.org For this compound and its analogs, research is focusing on methodologies that offer greater control over stereochemistry and functional group tolerance.
A key area of development is the transition-metal-catalyzed C-C bond activation of strained ring systems. bris.ac.uk This approach uses the inherent ring strain of cyclopropanes to drive reactions, allowing for the construction of complex molecular scaffolds. bris.ac.uk For instance, directing-group-assisted carbonylative rearrangements of aminocyclopropanes can yield novel γ-lactams and 8-membered N-heterocycles, representing a direct and unconventional route to complex analogs that would otherwise require multi-step synthesis. bris.ac.uk These methods provide highly enantioselective C-C bond activations of aminocyclopropanes, which can be integrated into cascade and tandem processes to access diverse polycyclic products like spirocycles and indoles. bris.ac.uk
Reductive amination remains a crucial and versatile method for synthesizing N-substituted cyclopropylamines. acs.org The synthesis of analogs often involves the reaction of a cyclopropylamine (B47189) core with a suitable aldehyde or ketone, followed by reduction. For example, the synthesis of N-(cis-3-Hydroxy-3-(2-(((1S,2R)-2-phenylcyclopropyl)(propyl)-amino)ethyl)cyclobutyl)-2-naphthamide is achieved through the reductive amination of (1S,2R)-N-propyl-2-phenylcyclopropan-1-amine with an aldehyde intermediate using sodium triacetoxyborohydride. acs.org This highlights the adaptability of the method for creating complex, multi-functionalized derivatives.
Furthermore, classic reactions like the Simmons-Smith cyclopropanation are being refined for greater efficiency and stereospecificity in producing the core cyclopropane (B1198618) ring from alkene precursors. mdpi.com The development of novel catalytic systems, including those based on earth-abundant metals like iron, is a key trend aimed at making these syntheses more sustainable and cost-effective. researchgate.net
Table 1: Comparison of Emerging Synthetic Methodologies
| Methodology | Description | Advantages | Reference Finding |
|---|---|---|---|
| Transition-Metal-Catalyzed C-C Bond Activation | Utilizes a transition metal catalyst to cleave a C-C bond in the cyclopropane ring, often followed by insertion of another molecule (e.g., carbon monoxide). | Access to complex polycyclic and heterocyclic structures, potential for high enantioselectivity. bris.ac.uk | Carbonylative cyclisation of aminocyclopropanes equipped with anilines can form 8-membered N-heterocycles. bris.ac.uk |
| Asymmetric Reductive Amination | Condensation of a cyclopropylamine with a ketone or aldehyde, followed by stereoselective reduction of the resulting imine to form a chiral amine. | High functional group tolerance, direct installation of N-substituents. acs.org | Used to synthesize potent and selective dopamine (B1211576) D3 receptor antagonists by coupling a cyclopropylamine moiety with a complex aldehyde. acs.org |
| Advanced Simmons-Smith Cyclopropanation | Stereospecific conversion of an alkene to a cyclopropane using a carbenoid reagent, with modern variations offering improved control and yield. mdpi.com | High stereospecificity, reliable for creating the core cyclopropane ring. mdpi.com | Employed as a key step in the diastereomeric synthesis of Boc-protected 4,5-methano-β-proline, an analogue of β-amino acid. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas (Research Focus)
While the foundational research on this compound may have centered on specific activities, current investigations are broadening the scope to new and promising biological targets. The cyclopropanamine scaffold is a privileged structure in medicinal chemistry, known for conferring conformational rigidity and metabolic stability. researchgate.net
A significant area of focus is the inhibition of histone demethylases. Specifically, certain cyclopropanamine compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). google.com.pggoogle.com LSD1 is a key enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers and central nervous system disorders. google.com.pggoogle.com The inhibition of LSD1 by novel cyclopropanamine derivatives is being explored as a therapeutic strategy for schizophrenia, Alzheimer's disease, Parkinson's disease, and various forms of cancer. google.com.pg
Another promising frontier is the development of selective antagonists for dopamine receptors. Analogs based on the tranylcypromine (B92988) structure, which features a phenylcyclopropylamine core, have demonstrated high potency and selectivity for the dopamine D3 receptor over the D2 receptor. acs.org Given the role of D3 receptors in cognition, motivation, and substance abuse, these findings open up therapeutic possibilities in neurology and psychiatry. acs.org
Furthermore, the diphenylmethylamine portion of the molecule is a recognized pharmacophore. Research into diphenylmethylamine derivatives has led to the discovery of novel inhibitors of the serine/threonine kinase Akt1. Akt1 is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many human cancers. Structure-activity relationship studies have shown that substituents on the amine group are critical for activity, suggesting that incorporating the cyclopropyl (B3062369) group could lead to new profiles of Akt1 inhibition.
Table 2: Investigated Biological Targets and Potential Therapeutic Applications
| Biological Target | Function | Potential Therapeutic Area | Reference Finding |
|---|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | Catalyzes the demethylation of histone H3, playing a key role in epigenetic gene regulation. google.com.pg | Oncology, Schizophrenia, Alzheimer's Disease, Parkinson's Disease. google.com.pggoogle.com | Novel cyclopropanamine compounds show potent LSD1 inhibitory action with high selectivity over related enzymes like MAO-A and MAO-B. google.com.pg |
| Dopamine D3 Receptor | A G-protein coupled receptor involved in cognitive and emotional functions. acs.org | Substance Abuse, Schizophrenia, Parkinson's Disease. | Tranylcypromine-based analogs exhibit over 100,000-fold selectivity for the rat D3 receptor over the rat D2 receptor. acs.org |
| Akt1 (PKB/Akt) | A serine/threonine kinase in the PI3K/Akt/mTOR pathway, crucial for cell growth, proliferation, and survival. | Oncology (e.g., Ovarian Adenocarcinoma). | Diphenylmethylamine derivatives have been developed as potent Akt1 inhibitors, with compound 22c showing an IC50 of 0.038 µM. |
Integration of this compound Research with Artificial Intelligence and Machine Learning in Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research, and the study of this compound and its analogs is no exception. mdpi.comresearchgate.net These computational tools can accelerate the drug discovery pipeline by improving prediction accuracy, optimizing processes, and uncovering novel insights from vast datasets. nih.govmdpi.com
One of the most immediate applications is in the prediction of molecular properties and biological activities. mdpi.com Machine learning algorithms, particularly deep neural networks, can be trained on existing chemical data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound, these models could predict the LSD1 inhibitory activity or dopamine receptor affinity of thousands of virtual analogs before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.com
AI is also transforming synthetic chemistry. researchgate.net Retrosynthesis prediction tools can propose viable synthetic routes for complex target molecules, including novel analogs of this compound. nih.gov By analyzing vast reaction databases, these algorithms can suggest unconventional yet efficient pathways, potentially reducing the time and resources spent on laboratory experimentation. researchgate.net Furthermore, ML can be used to optimize reaction conditions, predicting the ideal solvents, catalysts, and temperatures to maximize yield and purity.
In the realm of target identification, AI can analyze biological data to identify new potential targets for this compound derivatives. nih.gov By mining data from genomics, proteomics, and clinical studies, AI can uncover correlations between specific proteins and diseases, suggesting new therapeutic avenues for this class of compounds.
Table 3: Potential Applications of AI and ML in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR and Property Prediction | Using ML models to predict the biological activity, toxicity, and physicochemical properties of unsynthesized analogs. mdpi.com | Accelerates lead optimization by focusing synthetic efforts on compounds with the highest predicted potential. |
| Automated Retrosynthesis Planning | AI algorithms analyze a target molecule and propose step-by-step synthetic pathways based on known chemical reactions. researchgate.netnih.gov | Reduces the time and cost of designing synthetic routes for novel and complex analogs. |
| De Novo Drug Design | Generative AI models create entirely new molecular structures optimized for binding to a specific biological target. mdpi.com | Discovery of novel, potent, and selective analogs with improved pharmacological profiles. |
| Virtual Screening and Target Identification | Screening large compound libraries against biological targets computationally; analyzing biological data to propose new targets. nih.gov | Expands the therapeutic potential of the this compound scaffold to new diseases. |
Challenges and Opportunities in this compound Academic Research
Despite the significant potential, academic research on this compound and its analogs faces several challenges that also represent key opportunities for innovation.
Challenges:
Stereoselective Synthesis: The biological activity of cyclopropane derivatives is often highly dependent on their stereochemistry. A major synthetic challenge is the development of robust, scalable, and highly stereoselective methods to access specific isomers of substituted cyclopropanes. acs.orgmdpi.com
Target Selectivity: Achieving high selectivity for a specific biological target over closely related proteins remains a significant hurdle in drug design. For example, differentiating between dopamine receptor subtypes or various kinase enzymes is critical for minimizing off-target effects. acs.org
Chemical Stability: The strained cyclopropane ring, while synthetically useful, can also be prone to undesired ring-opening reactions under certain physiological or experimental conditions, posing a challenge for drug development.
Biological Complexity: The biological pathways targeted by these compounds, such as epigenetic regulation and kinase signaling, are incredibly complex and interconnected. google.com Elucidating the precise mechanism of action and downstream effects of a lead compound is a demanding task. unl.pt
Opportunities:
Novel Catalysis: There is a substantial opportunity to develop new catalytic systems (e.g., photoredox, bio-catalysis, earth-abundant metals) for the synthesis of cyclopropane rings and their subsequent functionalization, aiming for greater efficiency and sustainability. researchgate.net
Exploring New Chemical Space: The C-C bond activation strategies offer a gateway to previously inaccessible molecular scaffolds, providing an opportunity to synthesize and screen a wide range of novel polycyclic and heterocyclic analogs. bris.ac.uk
Multi-Target Ligands: The dual nature of the this compound scaffold (with distinct cyclopropylamine and diphenylmethylamine pharmacophores) presents an opportunity to design multi-target ligands that could be effective in complex diseases like cancer or neurodegeneration. google.com
Computational Synergy: A significant opportunity lies in the deep integration of AI/ML with experimental research. researchgate.net Creating a feedback loop where AI predictions guide laboratory synthesis and testing, and the experimental results, in turn, refine the AI models, could dramatically accelerate the discovery process.
Q & A
Q. What are the critical steps in synthesizing N-(Diphenylmethyl)cyclopropanamine with high purity?
The synthesis typically involves:
- Protective group strategies (e.g., for amine functionality) to prevent side reactions during fluorination or alkylation steps .
- Multi-step reactions such as nucleophilic substitution or reductive amination, optimized for temperature (e.g., 0–60°C) and solvent choice (e.g., dioxane or THF) to enhance yield .
- Purification methods like column chromatography or recrystallization to isolate the compound with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays (e.g., lysine-specific demethylase-1) to screen for epigenetic modulation potential .
- Receptor binding studies (e.g., radioligand displacement assays) to assess affinity for neurotransmitter targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response profiling : Test activity across a wide concentration range (nM–μM) to identify non-linear effects .
- Structural analogs comparison : Compare with derivatives like N-(2-chlorophenyl)thiophen-2-yl analogs to isolate substituent-specific effects .
- Orthogonal assay validation : Confirm results using independent methods (e.g., cellular vs. enzymatic assays) .
Q. What strategies improve selectivity for target enzymes or receptors?
- Structure-activity relationship (SAR) studies : Modify substituents on the diphenylmethyl or cyclopropane groups to enhance target interaction .
- Molecular docking simulations : Predict binding modes to avoid off-target interactions (e.g., with homologous enzymes) .
- Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic features required for selectivity .
Q. How do reaction conditions influence cyclopropane ring stability during synthesis?
- Temperature control : Maintain ≤60°C to prevent ring-opening reactions .
- Solvent selection : Use non-polar solvents (e.g., hexane) to stabilize the strained cyclopropane ring .
- Catalyst optimization : Employ palladium or copper catalysts for selective cross-coupling without degrading the core structure .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Features | Biological Activity Insights | Reference |
|---|---|---|---|
| N-(5-Bromothiophen-3-yl)methyl analog | Bromine enhances enzyme inhibition | Potent LSD1 inhibitor (IC₅₀ = 0.8 μM) | |
| N-(2-Chlorophenyl)thiophen-2-yl | Chlorine improves receptor selectivity | TRPM8 channel modulation | |
| N-Cyclopentanamine derivative | Larger ring reduces metabolic stability | Lower bioavailability in vivo |
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure synthetic consistency .
- Contradictory Bioactivity : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when conflicting IC₅₀ values arise .
- Scale-up Challenges : Transition batch synthesis to continuous flow reactors for improved yield and purity in gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
